Aristolactam BIII
Descripción general
Descripción
Synthesis Analysis
The synthesis of Aristolactam BIII, along with other aristolactams, can be achieved through a one-pot Suzuki-Miyaura coupling/aldol condensation cascade reaction, efficiently producing natural aristolactams such as Aristolactam BII (cepharanone B), Aristolactam BIII, Aristolactam FI (piperolactam A), N-methyl piperolactam A, and sauristolactam (Kim et al., 2008). Another approach involves a bimetallic Rh(III)/Ag(I) relay catalysis for the efficient construction of relevant molecular frameworks, highlighting a method applied in the rapid total synthesis of aristolactam BII, which shares close structural relations with Aristolactam BIII (Ji et al., 2017).
Molecular Structure Analysis
The aristolactam BIII structure, characterized by its phenanthrene chromophore, is central to its physicochemical and biological activities. This motif is common across aristolactams and is integral to their interaction with biological targets (Kumar et al., 2003).
Chemical Reactions and Properties
Aristolactam BIII, like other aristolactams, participates in various chemical reactions due to its active functional groups. Synthesized derivatives have been evaluated for their biological activities, including cytotoxicity, where modifications on the phenanthrene nucleus and the lactam moiety have been explored (Couture et al., 2002).
Physical Properties Analysis
The physical properties of aristolactam BIII, such as solubility, melting point, and crystalline structure, are closely related to its molecular structure. Detailed studies on these properties are essential for understanding its behavior in different environments and applications.
Chemical Properties Analysis
Aristolactam BIII exhibits specific chemical properties due to its molecular structure. Its reactivity and interactions with DNA, for example, have been subjects of interest. Studies have shown the ability of aristolactams to form DNA adducts, which is significant for understanding their biological impact and potential risks (Pfau et al., 1991).
Aplicaciones Científicas De Investigación
Specific Scientific Field
This application falls under the field of Biochemistry and Pharmacology .
Summary of the Application
Aristolactam BIII has been identified as a potent inhibitor of the protein kinases DYRK1A and CDK1/Cyclin B . These kinases play an important role in the regulation of various cellular processes by phosphorylating serine, threonine and/or tyrosine residues .
Methods of Application or Experimental Procedures
The study involved a systematic in vitro evaluation of plant extracts from New Caledonia and French Guyana . Aristolactam BIII was purified from the ethyl acetate extracts of Oxandra asbeckii and Goniothalamus dumontetii .
Results or Outcomes
Among the compounds tested, aristolactam AIIIA showed submicromolar IC 50 values on DYRK1A . This suggests that Aristolactam BIII could be a potential therapeutic agent for diseases associated with these kinases .
Treatment of Down Syndrome-related Phenotypes
Specific Scientific Field
This application is in the field of Neuroscience and Pharmacology .
Summary of the Application
Aristolactam BIII has been identified as a naturally derived DYRK1A inhibitor that can rescue Down syndrome-related phenotypes . DYRK1A is overexpressed in Down syndrome due to trisomy of human chromosome 21, and its inhibition is considered a therapeutic strategy .
Methods of Application or Experimental Procedures
The study involved a two-step screening process: a structure-based virtual screening of a large chemical library, followed by a cell-based nuclear factor of activated T-cells (NFAT)-response element (RE) promoter assay . The primary hits were evaluated for their DYRK1A inhibitory activity using an in vitro kinase assay and Tau phosphorylation in mammalian cells .
Results or Outcomes
Aristolactam BIII was found to potently inhibit the kinase activity of DYRK1A in vitro . It also rescued the proliferative defects of DYRK1A transgenic mouse-derived fibroblasts and neurological and phenotypic defects of Down syndrome-like Drosophila models . Oral administration of aristolactam BIII acutely suppressed Tau hyperphosphorylation in the brain of DYRK1A transgenic mice .
Inhibition of Polo-like Kinase 1
Specific Scientific Field
This application is in the field of Cancer Biology and Pharmacology .
Summary of the Application
Aristolactam BIII has been identified as a new ligand targeting the polo-box domain of Polo-like kinase 1 . Polo-like kinase 1 plays a crucial role in cell cycle progression and its inhibition is considered a therapeutic strategy for cancer .
Methods of Application or Experimental Procedures
The study involved bioassays and the identification of aristolactam BIII as a ligand of Polo-like kinase 1 .
Results or Outcomes
Aristolactam BIII could inhibit cancer cell proliferation and induce mitotic arrest at G2/M phase with spindle abnormalities and promote apoptosis .
Treatment of DYRK1A-related Diseases
Specific Scientific Field
This application is in the field of Neuroscience and Pharmacology .
Summary of the Application
Aristolactam BIII, a natural product derived from herbal plants, has been identified as a novel DYRK1A inhibitor . DYRK1A is a significant pathogenic factor in Down syndrome and other DYRK1A-related diseases .
Methods of Application or Experimental Procedures
The study involved a two-step screening process: a structure-based virtual screening of a large chemical library, followed by a cell-based nuclear factor of activated T-cells (NFAT)-response element (RE) promoter assay . The primary hits were evaluated for their DYRK1A inhibitory activity using an in vitro kinase assay and Tau phosphorylation in mammalian cells .
Results or Outcomes
Aristolactam BIII was found to effectively rescue Down syndrome-related phenotypes in cells and in vivo, suggesting its therapeutic potential for DYRK1A-related diseases .
Inhibition of Tau Hyperphosphorylation
Specific Scientific Field
This application is in the field of Neuroscience and Pharmacology .
Summary of the Application
Aristolactam BIII has been identified as a naturally derived DYRK1A inhibitor that can suppress Tau hyperphosphorylation . Tau hyperphosphorylation is a significant pathogenic factor in neurodegenerative diseases such as Alzheimer’s disease .
Methods of Application or Experimental Procedures
The study involved a two-step screening process: a structure-based virtual screening of a large chemical library, followed by a cell-based nuclear factor of activated T-cells (NFAT)-response element (RE) promoter assay . The primary hits were evaluated for their DYRK1A inhibitory activity using an in vitro kinase assay and Tau phosphorylation in mammalian cells .
Results or Outcomes
Oral administration of aristolactam BIII acutely suppressed Tau hyperphosphorylation in the brain of DYRK1A transgenic mice . This suggests that Aristolactam BIII could be a potential therapeutic agent for diseases associated with Tau hyperphosphorylation .
Amelioration of Exploratory Behavioral Deficit
Specific Scientific Field
This application is in the field of Neuroscience and Pharmacology .
Summary of the Application
Aristolactam BIII has been identified as a naturally derived DYRK1A inhibitor that can ameliorate the exploratory behavioral deficit of DYRK1A transgenic mice .
Methods of Application or Experimental Procedures
The study involved a two-step screening process: a structure-based virtual screening of a large chemical library, followed by a cell-based nuclear factor of activated T-cells (NFAT)-response element (RE) promoter assay . The primary hits were evaluated for their DYRK1A inhibitory activity using an in vitro kinase assay and Tau phosphorylation in mammalian cells .
Results or Outcomes
In the open field test, aristolactam BIII significantly ameliorated the exploratory behavioral deficit of DYRK1A transgenic mice . This suggests that Aristolactam BIII could be a potential therapeutic agent for diseases associated with exploratory behavioral deficits .
Safety And Hazards
Propiedades
IUPAC Name |
4,14,15-trimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-21-10-5-4-9-6-13-15-12(18(20)19-13)8-14(22-2)17(23-3)16(15)11(9)7-10/h4-8H,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKGOEOSXXHWFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C4=C(C=C2C=C1)NC(=O)C4=CC(=C3OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aristolactam BIII |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.